
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide, also known as NDCH, is a chemical compound with potential applications in scientific research. It is a cyclopropane derivative that has been synthesized and studied for its biological activity.
Mecanismo De Acción
The mechanism of action of N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to induce the production of reactive oxygen species in cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and increase the production of reactive oxygen species. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its potential as a fluorescent probe for detecting reactive oxygen species. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is also relatively easy to synthesize, making it a useful compound for researchers. However, one limitation of using N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide. One area of interest is its potential as a treatment for cancer. Further studies are needed to fully understand the mechanism of action of N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide and its potential as a therapeutic agent. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide may also have potential applications in other areas of scientific research, such as in the development of new fluorescent probes for detecting reactive oxygen species.
Métodos De Síntesis
The synthesis of N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of 1-naphthaldehyde and 2,2-diphenylcyclopropanecarbohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been studied for its potential applications in scientific research. It has been shown to have anti-tumor activity, and has been investigated as a potential treatment for cancer. N'-(1-naphthylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species.
Propiedades
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c30-26(29-28-19-21-12-9-11-20-10-7-8-17-24(20)21)25-18-27(25,22-13-3-1-4-14-22)23-15-5-2-6-16-23/h1-17,19,25H,18H2,(H,29,30)/b28-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYVWFUYZABSRA-TURZUDJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)

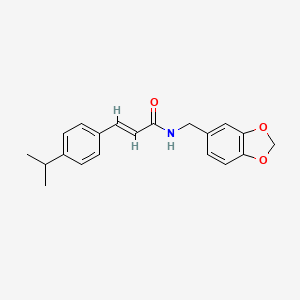


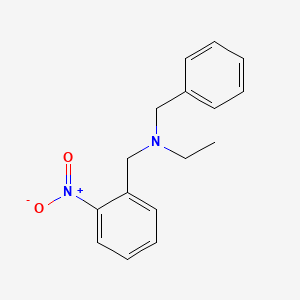

![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)
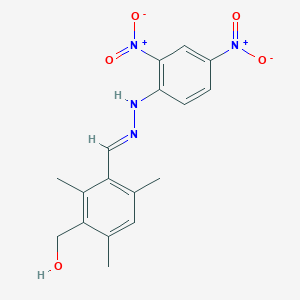
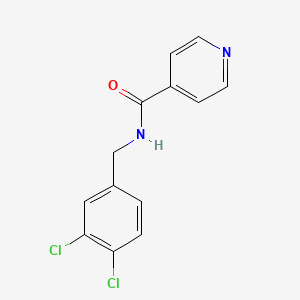
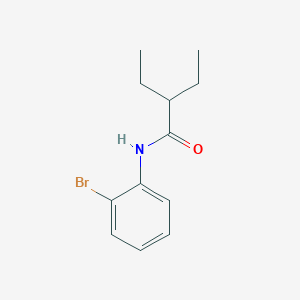
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)